N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
This compound features a central thiazole ring substituted with a thioacetamide linkage and two 3-acetamidophenyl groups. Its synthesis likely involves multi-step coupling reactions, similar to methods reported for analogous thiazole-acetamide derivatives .
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-14(29)24-16-5-3-7-18(9-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-8-4-6-17(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBJFNXQIXPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which may involve the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Autophagy Modulation : In addition to apoptosis, it has been shown to induce autophagy, a process that can lead to cell death in certain contexts, particularly in resistant cancer cells .
- Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor growth in xenograft models, indicating its potential as an effective anticancer agent .
In Vitro Studies
The biological activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (A375) | 0.75 | Apoptosis and autophagy |
| Pancreatic cancer (PANC-1) | 1.20 | Apoptosis |
| Chronic myeloid leukemia (K562) | 0.85 | Autophagy |
These results indicate that the compound exhibits potent anticancer activity across different types of cancer cells.
In Vivo Studies
In animal models, particularly using A375 melanoma xenografts, treatment with the compound resulted in:
- Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
- Survival Rate Improvement : Enhanced survival rates were observed among treated animals.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and acetamide groups significantly influence the biological activity:
- Thiazole Ring Modifications : Substituents on the thiazole ring enhance cytotoxicity. Electron-donating groups increase activity by stabilizing the interaction with target proteins.
- Acetamide Variations : The presence of acetamido groups at strategic positions improves solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Melanoma Treatment
A recent study involved administering this compound to mice with induced melanoma. The study highlighted:
- Mechanism Confirmation : Both apoptosis and autophagy were confirmed through histological evaluations.
Case Study 2: Resistance in Cancer Therapy
In another investigation focusing on drug-resistant pancreatic cancer cells, the compound demonstrated:
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of thiazole, including N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, exhibit notable antitumor properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and interference with cell cycle progression. For instance, compounds structurally similar to this one have shown promising results against prostate cancer and melanoma, highlighting their potential as anticancer agents .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The compound's ability to inhibit 5-lipoxygenase could lead to its application in treating inflammatory diseases .
Conducting Polymers
The structural characteristics of thiazole-containing compounds make them suitable for applications in optoelectronics. Research has shown that compounds like this compound can be utilized in the development of conducting polymers. These polymers are essential for various electronic devices due to their unique optical properties and ability to conduct electricity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and thiazole ring formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Summary Table of Applications
Comparison with Similar Compounds
Structural Similarities and Variations
The following table summarizes key structural features and differences between the target compound and related molecules:
Key Observations :
- The target compound is unique in its dual 3-acetamidophenyl substitution, which may enhance steric bulk and hydrogen-bonding capacity compared to mono-substituted analogs like those in .
- Substituents such as chlorine (in ) or methyl groups (in ) influence electronic properties and lipophilicity, affecting bioavailability.
Physical Properties:
- Melting Points: The target compound’s melting point is unspecified, but analogs with similar complexity (e.g., quinazolinone derivatives) exhibit high melting points (170–315°C), suggesting thermal stability .
- Crystallinity : Compounds like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide form hydrogen-bonded dimers in crystal lattices, a feature critical for solid-state stability .
Antibacterial/Antifungal Activity:
- N-[4-(substituted)thiazol-2-yl]acetamides () :
- MIC values: 6.25–12.5 µg/mL against S. aureus, E. coli, and fungal strains.
- Chlorophenyl and methyl groups enhance antibacterial activity, while methoxy substituents improve antifungal effects.
- Quinazolinone Derivatives (): Limited direct data, but sulfamoylphenyl groups are associated with anti-inflammatory and enzyme inhibitory activity.
- Imidazo[2,1-b][1,3,4]thiadiazoles () : Thioacetamide-linked analogs show moderate anthelmintic and anti-inflammatory activity.
Hypothesis for Target Compound : The dual acetamidophenyl groups may improve target affinity, but the lack of bioactivity data necessitates further testing.
Structure-Activity Relationships (SAR)
- Thiazole Core : Essential for antimicrobial activity; substitution at position 4 (e.g., methyl, phenyl) modulates potency .
- Acetamide Linkage : Critical for hydrogen bonding with biological targets; electron-withdrawing groups (e.g., chlorine) enhance reactivity .
- Thioether vs. Thioacetamide : Thioacetamide derivatives (e.g., ) generally exhibit higher bioactivity than simple thioethers due to enhanced solubility and binding.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalized thiazole and acetamide precursors. Key steps include:
- Condensation : Reacting thiazole derivatives with amines (e.g., 3-acetamidoaniline) under nucleophilic substitution conditions.
- Thioether formation : Coupling via sulfur bridges using reagents like thioglycolic acid derivatives (e.g., 2-mercaptoacetamide intermediates).
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction kinetics .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key protons (e.g., acetamide NH at δ 8.2–8.5 ppm) and carbons (thiazole C-S at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 480.6 for C₂₄H₂₄N₄O₃S₂) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
Q. What functional groups govern the compound’s reactivity and biological activity?
- Thiazole ring : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .
- Acetamide groups : Hydrogen-bond donors enhance solubility and receptor binding .
- Thioether bridge : Stabilizes conformation and modulates redox activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or impurities?
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and isolate side products (e.g., unreacted thiazole precursors) .
- Solvent selection : Switch from DMF to dichloromethane (DCM) for temperature-sensitive steps to reduce decomposition .
- Catalyst tuning : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in sterically hindered reactions .
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
- Dose-response validation : Repeat assays using standardized cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Off-target profiling : Employ kinome-wide screening to identify unintended interactions .
- Solubility adjustments : Use co-solvents (DMSO:PBS ratios) to ensure compound stability in vitro .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Molecular docking : Model interactions with targets like EGFR or COX-2 using software (AutoDock Vina) and validate with mutagenesis studies .
- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vivo .
- Kinetic assays : Measure enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric methods .
Q. How can structure-activity relationships (SAR) be systematically evaluated?
- Analog synthesis : Modify substituents (e.g., replace acetamide with sulfonamide) and compare bioactivity .
- Data tabulation :
| Analog Modification | Bioactivity Change | Key Finding |
|---|---|---|
| Thiazole → Oxazole | ↓ Anticancer activity | Thiazole essential for target binding |
| Acetamide → Trifluoroacetamide | ↑ Metabolic stability | Enhanced hydrophobicity |
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
